Diclofenamide-13C6
Overview
Description
Dichlorphenamide-13C6 is a stable isotopically labeled compound of dichlorphenamide, a sulfonamide derivative. It is primarily used as an internal standard for the quantification of dichlorphenamide in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in precise analytical applications.
Mechanism of Action
Diclofenamide-13C6, also known as Dichlorphenamide-13C6, is a carbonic anhydrase inhibitor . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance .
Mode of Action
This compound inhibits the activity of carbonic anhydrase, thereby reducing the production of bicarbonate ions from carbon dioxide and water . This inhibition leads to a decrease in the secretion of aqueous humor, a fluid in the eye .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption affects the production of aqueous humor, leading to a decrease in intraocular pressure .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the body can affect the ionization state of the drug, which can impact its absorption and distribution. Additionally, factors such as temperature and humidity can potentially affect the stability of the drug .
Biochemical Analysis
Biochemical Properties
Diclofenamide-13C6, like its parent compound Diclofenamide, interacts with the enzyme carbonic anhydrase . Carbonic anhydrase plays a crucial role in regulating pH and fluid balance in the body. This compound, by inhibiting this enzyme, can affect these biochemical processes .
Cellular Effects
In the context of glaucoma treatment, this compound can reduce intraocular pressure by partially suppressing the secretion of aqueous humor . This effect on cellular processes in the eye can help manage the symptoms of glaucoma.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of carbonic anhydrase. This inhibition reduces the production of bicarbonate ions from carbon dioxide, leading to a decrease in fluid production in the eye and thus reducing intraocular pressure .
Metabolic Pathways
This compound is involved in the carbonic anhydrase metabolic pathway. By inhibiting carbonic anhydrase, it can affect the conversion of carbon dioxide to bicarbonate and protons, potentially impacting metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorphenamide-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dichlorphenamide. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene ring substituted with chlorine and sulfonamide groups.
Isotopic Labeling: Carbon-13 isotopes are introduced into the benzene ring through a series of chemical reactions involving isotopically labeled reagents.
Industrial Production Methods: Industrial production of Dichlorphenamide-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopically labeled reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichlorphenamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorphenamide-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of dichlorphenamide in complex mixtures.
Biology: Employed in studies involving enzyme inhibition, particularly carbonic anhydrase inhibition.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of dichlorphenamide in biological systems.
Industry: Applied in quality control and method validation for the production of pharmaceuticals containing dichlorphenamide .
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Brinzolamide: A topical carbonic anhydrase inhibitor used in the treatment of ocular hypertension.
Uniqueness of Dichlorphenamide-13C6: Dichlorphenamide-13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of carbon-13 isotopes allows for precise quantification and tracking of the compound in various biological and chemical systems. This feature distinguishes it from other carbonic anhydrase inhibitors that do not possess isotopic labels .
Properties
IUPAC Name |
4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPMPFPNINLKP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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